molecular formula C19H18ClN3O2S B11610437 (2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11610437
M. Wt: 387.9 g/mol
InChI Key: AUHAGQPCMJXVCE-VBKFSLOCSA-N
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Description

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromo-5-(piperidin-1-yl)furan to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

What sets (2E,5Z)-2-[(3-chlorophenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one apart is its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18ClN3O2S/c20-13-5-4-6-14(11-13)21-19-22-18(24)16(26-19)12-15-7-8-17(25-15)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10H2,(H,21,22,24)/b16-12-

InChI Key

AUHAGQPCMJXVCE-VBKFSLOCSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Cl)S3

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=CC=C4)Cl)S3

Origin of Product

United States

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